Lipophilicity Tuning: LogP 3.58 Positions the Isopropoxy Analog Between Methoxy and Isopropyl Variants
The LogP of 2,4-dibromo-6-isopropoxyaniline (3.58) is 0.08 units lower than that of the 6-methoxy analog (3.66, ACD/LogP) and 0.34 units lower than that of the 6-isopropyl analog (3.92) . This places the compound in an optimal lipophilicity window for drug-like molecules (LogP 3–4), offering a balance between membrane permeability and aqueous solubility not achievable with the more lipophilic isopropyl or tribromo (LogP 3.80) analogs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.58 (Leyan) |
| Comparator Or Baseline | 2,4-Dibromo-6-methoxyaniline: LogP = 3.66 (ACD/LogP); 2,4-Dibromo-6-isopropylaniline: LogP = 3.92; 2,4-Dibromoaniline: LogP = 2.87 (Sielc); 2,4,6-Tribromoaniline: LogP = 3.80 (Sielc) |
| Quantified Difference | ΔLogP vs. methoxy = –0.08; vs. isopropyl = –0.34; vs. dibromoaniline = +0.71; vs. tribromoaniline = –0.22 |
| Conditions | Predicted/calculated LogP values from different sources (ACD/Labs, Sielc, Chemsrc); direct head-to-head experimental comparison not available. |
Why This Matters
The subtle LogP difference relative to the methoxy analog can influence passive membrane permeability and non-specific protein binding in cell-based assays, making the isopropoxy derivative the preferred choice when fine-tuning ADME properties is required.
- [1] Sielc. 2,4-Dibromoaniline. LogP 2.87. https://sielc.com/24-dibromoaniline (accessed 2026-05-05). View Source
